molecular formula C10H17N3O6 B036168 Norophthalamic acid CAS No. 16305-88-7

Norophthalamic acid

Cat. No. B036168
CAS RN: 16305-88-7
M. Wt: 275.26 g/mol
InChI Key: RPVCUZZJCXVVDW-WDSKDSINSA-N
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Description

Norophthalamic acid is a chemical compound . It is a tripeptide composed of L-glutamic acid, L-alanine, and glycine residues joined in sequence by peptide linkages . It has a molecular formula of C10H17N3O6 .


Molecular Structure Analysis

Norophthalamic acid has a molecular formula of C10H17N3O6 . It has an average mass of 275.259 Da and a mono-isotopic mass of 275.111725 Da . It is a tripeptide composed of L-glutamic acid, L-alanine, and glycine residues joined in sequence by peptide linkages .


Physical And Chemical Properties Analysis

Norophthalamic acid has a molecular formula of C10H17N3O6, an average mass of 275.259 Da, and a mono-isotopic mass of 275.111725 Da . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Serotonin and Norepinephrine Determination

A method involving norophthalamic acid for determining serotonin and norepinephrine in rat brain tissue has been described. This process includes extraction with acidified n-butanol and determination of serotonin by reaction with o-phthalaldehyde, showcasing norophthalamic acid's utility in neurochemical analysis (Maickel et al., 1968).

Microbial Chemical Marker Analysis

Gas chromatography and mass spectrometry methods use norophthalamic acid for determining specific microbial markers in medical microbiology. This approach is vital for species characterization and understanding microbial metabolism in clinical and environmental samples (Larsson, 1994).

Terephthalate Dosimeter in Sonochemistry

The terephthalate dosimeter, which uses derivatives of norophthalamic acid, is essential in sonochemical studies for determining hydroxyl radical production in aqueous solutions. This application is critical in understanding the chemical processes involved in sonolysis of water (Fang et al., 1996).

Naphthalene Degradation Studies

Studies on biodegradation of naphthalene, a structurally related compound to norophthalamic acid, have been conducted. These studies are significant for understanding the environmental impact and bioremediation processes of polycyclic aromatic hydrocarbons (Mohapatra & Phale, 2021).

Advanced Oxidation Processes

Research involving norophthalamic acid analogs focuses on the electrochemical oxidation of pollutants like norfloxacin. These studies contribute to the development of advanced oxidation processes for environmental remediation (da Silva et al., 2019).

Mechanism of Action

The mechanism of action of Norophthalamic acid is not specified in the search results. In general, the mechanism of action of a compound refers to the specific biochemical interaction through which it produces its pharmacological effect .

properties

IUPAC Name

(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O6/c1-5(9(17)12-4-8(15)16)13-7(14)3-2-6(11)10(18)19/h5-6H,2-4,11H2,1H3,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVCUZZJCXVVDW-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167505
Record name Norophthalamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Norophthalmic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005766
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Norophthalamic acid

CAS RN

16305-88-7, 1116-21-8
Record name Norophthalmic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16305-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norophthalamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016305887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norophthalamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Norophthalmic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005766
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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